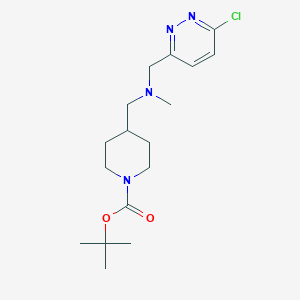
tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H27ClN4O2 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
tert-Butyl 4-((((6-chloropyridazin-3-yl)methyl)(methyl)amino)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. This compound exhibits significant biological activity, which has been the subject of various studies. Its structure includes a piperidine ring, a tert-butyl ester group, and a chloropyridazine moiety, which are crucial for its pharmacological properties.
- Molecular Formula : C₁₃H₁₈ClN₃O₂
- CAS Number : 544696-24-4
- Molecular Weight : 273.75 g/mol
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The chloropyridazine moiety is believed to facilitate binding to these targets, while the piperidine ring enhances the compound's stability and bioavailability. The exact pathways and targets can vary, depending on the application context.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inhibiting tumor cell proliferation through modulation of specific signaling pathways.
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its utility in treating infections.
- CNS Activity : Due to its structural similarity to other piperidine derivatives known for central nervous system (CNS) effects, it may also exhibit neuropharmacological properties.
Data Table of Biological Activities
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| CNS Activity | Potential neuropharmacological effects |
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL, demonstrating its effectiveness as an antimicrobial agent.
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the chloropyridazine moiety have been shown to enhance or diminish activity, emphasizing the need for further investigation into optimal structural configurations.
属性
IUPAC Name |
tert-butyl 4-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-9-7-13(8-10-22)11-21(4)12-14-5-6-15(18)20-19-14/h5-6,13H,7-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBRTTWZTOASNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)CC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













